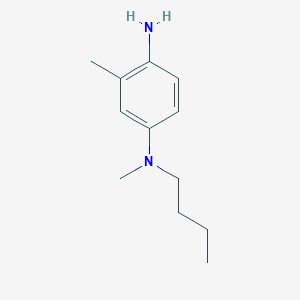

N1-Butyl-N1,3-dimethylbenzene-1,4-diamine

Vue d'ensemble

Description

N1-Butyl-N1,3-dimethylbenzene-1,4-diamine (BDD) is an organic compound with a wide range of applications in scientific research. It is a colorless and odorless liquid, and is soluble in water and alcohol. BDD is commonly used as a reagent in organic synthesis, and is also used in the production of pharmaceuticals, fine chemicals, and agrochemicals. BDD has also been used in a variety of biochemistry and physiological studies to investigate the effects of certain compounds on the body. In

Applications De Recherche Scientifique

Specific Scientific Field

Chemical Engineering - Fuel Cell Technology

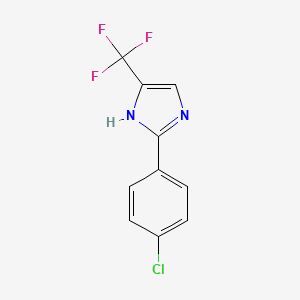

2. Comprehensive and Detailed Summary of the Application: “N1-butyl substituted 4,5-dimethyl-imidazole” is used in the fabrication of anion exchange membranes (AEMs) for fuel cells . These AEMs are prepared by incorporating polybenzimidazole (PBI) into the poly (vinylbenzyl chloride) (PVBC) matrix .

3. Detailed Description of the Methods of Application or Experimental Procedures: The compound is first synthesized with methyl substituents at C4, C5 and long side alkyl substituents at N1 . This is done to enhance the stability of AEMs through steric hindrance and hyperconjugative effects . The effects of crosslinking density of AEMs on various properties such as hydroxide conductivity, swelling ratio, thermal stability, oxidative and alkaline stability are then evaluated in detail for fuel cell applications .

4. Thorough Summary of the Results or Outcomes Obtained: The results reveal that the crosslinking structure between PVBC and PBI plays a vital role in achieving both good mechanical properties and low swelling ratio . Notably, the AEM containing 66.7% PVBC has the highest ionic conductivity of 16.1 mS cm −1 at 20 °C with an IEC of 2.1 mmol g −1 . The AEMs also exhibit excellent oxidative stability in Fenton’s reagent for 200 h and alkaline stability in 1 mol L −1 KOH at 60 °C for 480 h . Furthermore, the peak power density of an H 2 /O 2 single fuel cell is up to 54 mW cm −2 .

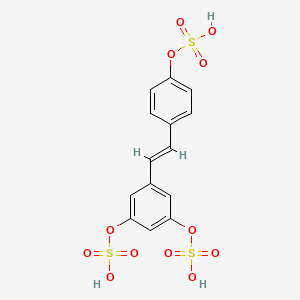

Dye Production

The compound can be used in the production of azo dyes . Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their molecular structures. They are widely used in the textile industry due to their vibrant colors and high molar absorptivity.

Pesticide Manufacturing

It can also be used in the manufacturing of pesticides . The specific type of pesticide and its mode of action would depend on the other compounds used in the synthesis process.

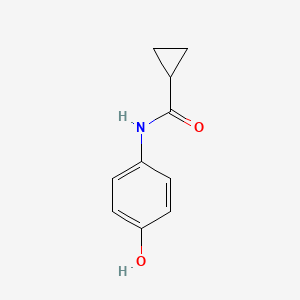

Photographic Developer

The compound can be used as a photographic developer . In this application, it acts as a reducing agent to convert the silver halides in the photographic film to metallic silver, thereby creating the dark areas in a negative.

Pharmaceutical Applications

It can be used in the production of pharmaceuticals . For example, it can be used in the synthesis of anti-leprosy drugs .

Production of N,N-Dimethyl-p-phenylenediamine

“N1-Butyl-N1,3-dimethylbenzene-1,4-diamine” can be used in the production of N,N-Dimethyl-p-phenylenediamine , which is a compound used in various chemical reactions due to its reactivity.

Propriétés

IUPAC Name |

4-N-butyl-4-N,2-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-4-5-8-14(3)11-6-7-12(13)10(2)9-11/h6-7,9H,4-5,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNAIHKQRMGCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=CC(=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Butyl-N1,3-dimethylbenzene-1,4-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1452606.png)

![1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B1452617.png)

![Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1452622.png)